Cas no 72690-85-8 (Clavicipitic acid II)

Clavicipitic acid II structure
Clavicipitic acid II structure
Nome del prodotto:Clavicipitic acid II
Numero CAS:72690-85-8
MF:C16H18N2O2
MW:270.326323986053
CID:2048230
PubChem ID:10061680

Clavicipitic acid II Proprietà chimiche e fisiche

Nomi e identificatori

    • Clavicipitic acid II
    • (+/-)-cis-Clavicipitic acid
    • 1H-Pyrrolo(4,3,2-ef)(2)benzazepine-4-carboxylic acid, 3,4,5,6-tetrahydro-6-(2-methyl-1-propen-1-yl)-, (4R,6R)-rel--
    • Rel-(4R,6R)-3,4,5,6-tetrahydro-6-(2-methyl-1-propen-1-yl)-1H-pyrrolo(4,3,2-ef)(2)benzazepine-4-carboxylic acid
    • 72690-85-8
    • (+/-)-Clavicipitic acid II
    • (4S,6S)-6-(2-methylprop-1-en-1-yl)-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole-4-carboxylic acid
    • WCQ136Q3MN
    • (4S,6S)-3,4,5,6-Tetrahydro-6-(2-methyl-1-propen-1-yl)-1H-pyrrolo(4,3,2-ef)(2)benzazepine-4-carboxylic acid
    • (-)-cis-clavicipitic acid
    • (9S,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid
    • UI0675RNJR
    • UNII-WCQ136Q3MN
    • CHEBI:48269
    • Clavicipitic acid, cis-(-)-
    • 84986-04-9
    • 1H-Pyrrolo(4,3,2-ef)(2)benzazepine-4-carboxylic acid, 3,4,5,6-tetrahydro-6-(2-methyl-1-propen-1-yl)-, (4S,6S)-
    • Q27121117
    • cis-Clavicipitic acid
    • UNII-UI0675RNJR
    • Clavicipitic acid, cis-(+/-)-
    • (4S,6S)-clavicipitic acid
    • Inchi: InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)
    • Chiave InChI: VZMAHZAQMKNJIG-UHFFFAOYSA-N
    • Sorrisi: CC(C)=CC1NC(Cc2c[nH]c3cccc1c23)C(O)=O |(3.7,-4.01,;3.24,-2.46,;4.47,-1.54,;1.69,-2.46,;.77,-1.23,;-.77,-1.39,;-1.85,-.31,;-1.69,1.08,;-.46,2,;-.46,3.54,;.92,4.01,;1.85,2.77,;3.39,2.77,;4.01,1.39,;3.08,.15,;1.54,.15,;.92,1.54,;-3.23,-.92,;-4.47,0,;-3.39,-2.46,)|

Proprietà calcolate

  • Massa esatta: 270.136827821Da
  • Massa monoisotopica: 270.136827821Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 417
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 65.1Ų
  • XLogP3: 0.5
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd